Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

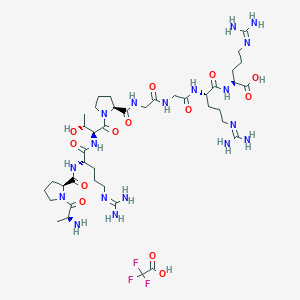

Myelin Basic Protein (95-98) S5 Peptide MAP Kinase Substrate Trifluoroacetate is a useful research compound. Its molecular formula is C41H71F3N18O13 and its molecular weight is 1081.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Myelin Basic Protein (MBP) is a critical component of the myelin sheath in the central nervous system. The specific peptide sequence known as "Myelin Basic Protein (95-98) S5" has garnered attention due to its role as a substrate for MAP kinases, which are essential for various cellular signaling pathways. This article delves into the biological activity of this peptide, highlighting its interactions, modifications, and implications in neurobiology and disease.

Overview of Myelin Basic Protein

MBP is an intrinsically disordered protein that plays a crucial role in the formation and maintenance of the myelin sheath. It is known for its multiple functional domains that facilitate interactions with other proteins and lipids, contributing to the structural integrity of myelin. The 95-98 region of MBP is particularly significant for its immunogenic properties and its involvement in signaling pathways via phosphorylation by MAP kinases.

1. Phosphorylation by MAP Kinases

The S5 peptide derived from MBP serves as a substrate for MAP kinases, which are vital in transducing extracellular signals into cellular responses. Studies have demonstrated that phosphorylation of MBP by various kinases alters its conformation and functional interactions:

- MAPK Interaction : The S5 peptide allows for the binding and phosphorylation by MAPK cascades, enhancing signaling specificity in cellular processes such as differentiation and survival .

- Phosphorylation Effects : Phosphorylation can lead to conformational changes in MBP, influencing its interaction with lipid membranes and other cytoskeletal proteins, which is crucial for oligodendrocyte function .

2. Post-Translational Modifications (PTMs)

MBP undergoes several PTMs that significantly impact its biological activity:

- Deimination and Methylation : Modifications such as deimination can reduce the net charge of MBP, affecting its membrane association and interaction with myelin membranes. Methylation patterns also vary between normal and pathological states, particularly in multiple sclerosis (MS) .

- Impact on Antigenicity : The PTMs may influence MBP's antigenic properties, contributing to autoimmune responses observed in MS. Variations in phosphorylation levels between healthy individuals and MS patients have been documented .

Case Study 1: Experimental Allergic Encephalomyelitis (EAE)

Research involving synthetic peptides based on MBP has shown their ability to induce EAE in animal models. For instance:

- Peptide S53 : This peptide was linked to the induction of clinical signs such as weight loss and hind-leg weakness in Lewis rats. Histological analysis revealed demyelinating lesions characteristic of EAE .

- Immunogenicity : Peptides conjugated with carriers demonstrated enhanced immunogenicity, suggesting that specific sequences within MBP are crucial for eliciting immune responses.

Case Study 2: Interaction with Lipid Membranes

Studies have explored how MBP interacts with lipid bilayers:

- Membrane Insertion : The presence of MBP alters the phase transition behavior of negatively charged lipid membranes, indicating that MBP can insert into membranes upon charge neutralization .

- Role in Myelination : This insertion capability supports MBP's role in myelin membrane stacking and organization, critical for maintaining myelin integrity during development and repair processes.

Data Tables

| Modification Type | Effect on MBP Activity | Relevance to Disease |

|---|---|---|

| Phosphorylation | Alters conformation; enhances signaling | Implicated in MS pathology |

| Deimination | Reduces charge; affects membrane binding | Associated with autoimmune responses |

| Methylation | Modulates antigenicity; influences immune response | Variations noted in MS patients |

科学研究应用

Key Properties of the S5 Peptide

- Sequence : APRTPGGRR

- Target Kinases : p44MAPK (ERK1), p42MAPK (ERK2)

- Phosphorylation Sites : Threonine 97 is a primary phosphorylation site.

- Applications : In vitro kinase assays, biomarker discovery, therapeutic agent testing.

In Vitro Kinase Assays

The S5 peptide serves as a substrate for MAP kinase assays, allowing researchers to measure kinase activity effectively. Studies have shown that this peptide is phosphorylated more efficiently than other substrates, making it a preferred choice for investigating ERK signaling pathways .

Table 1: Comparison of Kinase Substrates

| Substrate Type | Efficiency | Target Kinases |

|---|---|---|

| MBP (bovine source) | Moderate | Various protein kinases |

| Recombinant MBP | High | Various protein kinases |

| S5 Peptide (APRTPGGRR) | Very High | ERK1, ERK2 |

Post-Translational Modifications Studies

MBP undergoes various post-translational modifications (PTMs) that influence its function and interactions. Research indicates that these modifications can affect MBP's role as an autoantigen in multiple sclerosis and other demyelinating diseases . The S5 peptide can be utilized to study specific PTMs and their implications in disease pathology.

Biomarker Discovery

The association of MBP with conditions like multiple sclerosis has prompted investigations into its potential as a biomarker. Genetic variations within the MBP gene have been linked to autoimmune diseases such as rheumatoid arthritis . The S5 peptide's role in kinase signaling pathways may help identify novel biomarkers for these conditions.

Therapeutic Agent Testing

The S5 peptide can be employed to evaluate the efficacy of potential therapeutic agents targeting MAP kinases. By assessing how different compounds affect the phosphorylation of the S5 peptide, researchers can gain insights into their potential therapeutic benefits against diseases like cancer and neurodegenerative disorders .

Structural and Functional Studies

Research utilizing recombinant forms of MBP has elucidated its structural domains and interactions with other proteins and membranes . The S5 peptide can be used to investigate how MBP interacts with cytoskeletal elements and lipids, providing a deeper understanding of its functional roles in myelination and neuronal health.

Case Study 1: Enhanced Substrate Development

A study focused on developing recombinant MBPs showed that hybrid proteins created from different isoforms exhibited improved efficiency as substrates for protein kinases compared to traditional sources . This advancement underscores the potential of tailored peptides like the S5 variant for specific research needs.

Case Study 2: Role in Multiple Sclerosis

Research has demonstrated that changes in PTMs of MBP are associated with multiple sclerosis pathology. The phosphorylation state of MBP varies between healthy individuals and those with MS, suggesting that monitoring these changes could lead to better diagnostic tools .

化学反应分析

Reaction Conditions for Phosphorylation

The phosphorylation reactions typically occur in vitro using [gamma-32P]ATP as a phosphate donor. The resulting phosphopeptides are analyzed through techniques such as gel filtration and high-performance liquid chromatography (HPLC) to isolate specific phosphorylated forms .

Role of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are enzymes that play a significant role in the degradation of MBP, particularly during demyelination processes associated with diseases like multiple sclerosis. MMPs cleave MBP at specific sequences, leading to the production of immunogenic fragments.

Table 1: Cleavage of Synthetic Peptides by MMPs

| Peptide Sequence | MMP Cleavage Products | Molecular Mass (Da) |

|---|---|---|

| ASQKRPSQRHGSKYLATAS | ASQKRPSQRHGSKY | 1629.78 |

| ASQKRPSQRSKYLATAS | ASQKRPSQRSKY | 1435.58 |

| Control (MMP-10) | No cleavage | - |

This table summarizes the cleavage products generated by different MMPs on synthetic peptides corresponding to human and murine MBP sequences .

Experimental Conditions for Proteolysis

The synthetic peptides are incubated with MMPs under controlled conditions (e.g., pH 6.8, 37°C) to facilitate cleavage. The products are then analyzed using mass spectrometry to confirm the molecular weights and identities of the cleavage fragments .

MAP Kinase Substrate Specificity

The peptide derived from MBP serves as a substrate for ERK1 and ERK2 MAP kinases due to the presence of specific phosphorylation sites within its sequence (Thr 97). This interaction is crucial for signaling pathways that regulate cell proliferation and differentiation.

Table 2: MAP Kinase Substrate Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 967.1 Da |

| Purity | ≥95% by HPLC |

| Sequence | Includes Thr 97 within consensus site |

This table highlights key characteristics relevant to the MAP kinase substrate derived from MBP .

Mechanism of MAP Kinase Activation

The phosphorylation of MBP by MAP kinases is essential for its functional role in cellular signaling pathways. The reaction typically involves ATP-dependent transfer of phosphate groups to serine or threonine residues in the peptide sequence.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7)/t20-,21+,22-,23-,24-,25-,26-,29-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKVFUUXPSSWNF-NRNNTDPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H71F3N18O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。